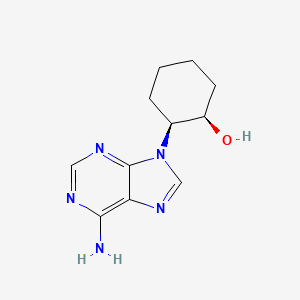

Cis-2-(6-amino-9H-purin-9-yl)cyclohexanol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

724-13-0 |

|---|---|

Molecular Formula |

C11H15N5O |

Molecular Weight |

233.27 g/mol |

IUPAC Name |

(1R,2S)-2-(6-aminopurin-9-yl)cyclohexan-1-ol |

InChI |

InChI=1S/C11H15N5O/c12-10-9-11(14-5-13-10)16(6-15-9)7-3-1-2-4-8(7)17/h5-8,17H,1-4H2,(H2,12,13,14)/t7-,8+/m0/s1 |

InChI Key |

YNEOLWHNIDWTLC-JGVFFNPUSA-N |

Isomeric SMILES |

C1CC[C@H]([C@H](C1)N2C=NC3=C(N=CN=C32)N)O |

Canonical SMILES |

C1CCC(C(C1)N2C=NC3=C(N=CN=C32)N)O |

Origin of Product |

United States |

Stereochemical Influences on the Bioactivity of Cis 2 6 Amino 9h Purin 9 Yl Cyclohexanol and Analogues

Impact of cis-Configuration on Molecular Conformation and Ligand-Target Recognition

The cis-configuration of 2-(6-amino-9H-purin-9-yl)cyclohexanol dictates that the amino-purinyl and hydroxyl groups are on the same side of the cyclohexane (B81311) ring. This arrangement significantly influences the molecule's three-dimensional shape, or conformation, which is crucial for its recognition and binding to biological targets such as enzymes or receptors. libretexts.orgyoutube.com

The cyclohexane ring typically adopts a stable chair conformation to minimize steric strain. In a cis-1,2-disubstituted cyclohexane, one substituent will occupy an axial position while the other is equatorial. libretexts.orgyoutube.com Through a process known as ring flipping, these positions can interchange. The preferred conformation will be the one that minimizes steric hindrance, generally by placing the bulkier substituent in the more spacious equatorial position. For Cis-2-(6-amino-9H-purin-9-yl)cyclohexanol, the purine (B94841) group is significantly larger than the hydroxyl group, and thus, the conformer with the purinyl group in the equatorial position is expected to be more stable.

This defined conformation orients the purine and hydroxyl groups in a specific spatial relationship, which is critical for forming precise interactions with a biological target. The hydrogen bonding capabilities of the amino and hydroxyl groups, along with the potential for pi-stacking interactions from the purine ring, are all dependent on this geometry. A mismatch in the stereochemistry, such as in the trans-isomer where the substituents are on opposite sides of the ring, would lead to a different spatial arrangement of these functional groups, potentially hindering or completely preventing effective binding to the target. nih.gov

Table 1: Conformational Analysis of Cis- vs. Trans-2-(6-amino-9H-purin-9-yl)cyclohexanol

| Isomer | Substituent Orientation | Predominant Chair Conformation | Implications for Target Binding |

| cis | Axial/Equatorial | The conformer with the bulkier purinyl group in the equatorial position is favored. | Presents a specific 3D arrangement of functional groups for potential optimal binding. |

| trans | Diaxial or Diequatorial | The diequatorial conformer is generally more stable, placing substituents further apart. | Results in a different spatial orientation of functional groups, likely leading to altered or no binding. |

Stereoisomer-Specific Biological Activities and Selectivity Profiles

The different spatial arrangements of stereoisomers lead to distinct biological activities, a phenomenon known as stereoselectivity. nih.gov Enantiomers, which are non-superimposable mirror images, can exhibit significantly different potencies and efficacies. One enantiomer may be highly active, while the other could be less active or even inactive. nih.gov This is because biological targets, being chiral themselves, interact differently with each enantiomer.

In the context of this compound, which is a chiral molecule, its two enantiomers, (1R,2S)- and (1S,2R)-2-(6-amino-9H-purin-9-yl)cyclohexanol, are expected to display different biological profiles. For instance, in related carbocyclic nucleosides, one enantiomer often shows significantly higher antiviral or anticancer activity than its mirror image. This difference in activity underscores the importance of a precise three-dimensional fit between the drug molecule and its target.

The selectivity of a drug for its intended target over other biological molecules is also influenced by its stereochemistry. A specific stereoisomer may bind with high affinity to its target receptor while having minimal interaction with off-target molecules, leading to a better safety profile.

Table 2: Hypothetical Biological Activity of Stereoisomers of 2-(6-amino-9H-purin-9-yl)cyclohexanol Analogues

| Stereoisomer | Target Binding Affinity (IC₅₀, nM) | Antiviral Activity (EC₅₀, µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index (CC₅₀/EC₅₀) |

| (1R,2S)-cis | 10 | 0.5 | >100 | >200 |

| (1S,2R)-cis | 500 | 25 | >100 | >4 |

| trans-isomer | >1000 | >50 | >100 | - |

Disclaimer: The data in this table is illustrative and hypothetical, based on general trends observed for carbocyclic nucleoside analogues. Specific experimental data for this compound is not currently available in the public domain.

Chiral Resolution Techniques and Enantioselective Synthesis in Analog Development

Given the stereoisomer-specific nature of biological activity, the separation of racemic mixtures into pure enantiomers and the targeted synthesis of a single enantiomer are crucial in drug development.

Chiral Resolution is a process used to separate a racemic mixture into its constituent enantiomers. wikipedia.org A common method involves the use of a chiral resolving agent to form diastereomers, which have different physical properties and can be separated by techniques like fractional crystallization or chromatography. wikipedia.org For amino-containing compounds like 2-aminocyclohexanol (B3021766) derivatives, chiral acids such as tartaric acid or mandelic acid can be used as resolving agents. wikipedia.org High-performance liquid chromatography (HPLC) with a chiral stationary phase is another powerful technique for the analytical and preparative separation of enantiomers. nih.gov

Enantioselective Synthesis , also known as asymmetric synthesis, aims to produce a single enantiomer of a chiral molecule. This approach is often more efficient than chiral resolution as it avoids the loss of 50% of the material. A variety of strategies for the enantioselective synthesis of carbocyclic nucleosides have been developed. These methods often employ chiral catalysts or auxiliaries to control the stereochemical outcome of a chemical reaction. For the synthesis of analogues of this compound, methods such as asymmetric hydrogenation or enzymatic reactions could be employed to create the desired stereocenters on the cyclohexyl ring. nih.gov

The development of efficient and scalable chiral resolution and enantioselective synthesis methods is a key area of research in medicinal chemistry, enabling the production of stereochemically pure drugs with improved therapeutic properties.

Table 3: Comparison of Chiral Separation and Synthesis Techniques

| Technique | Principle | Advantages | Disadvantages |

| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Applicable to a wide range of compounds. | Maximum theoretical yield is 50% for the desired enantiomer. |

| Fractional Crystallization | Formation of diastereomeric salts with different solubilities. | Can be cost-effective for large-scale separation. | Success is not guaranteed and can be time-consuming to optimize. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | High separation efficiency and applicable to a broad range of compounds. | Can be expensive for large-scale production. |

| Enantioselective Synthesis | Direct synthesis of a single enantiomer. | Theoretically 100% yield of the desired enantiomer. | Requires the development of specific stereoselective reactions. |

| Use of Chiral Catalysts | A chiral catalyst directs the formation of one enantiomer over the other. | A small amount of catalyst can produce a large amount of product. | Development of an efficient catalyst can be challenging. |

| Use of Chiral Auxiliaries | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome. | Often reliable and predictable. | Requires additional steps for attachment and removal of the auxiliary. |

Molecular Mechanisms of Action and Target Interactions of Cis 2 6 Amino 9h Purin 9 Yl Cyclohexanol Analogues

Enzyme Inhibition Profiles

Analogues of Cis-2-(6-amino-9H-purin-9-yl)cyclohexanol, which belong to the broader class of substituted purines, have been extensively investigated for their interactions with various enzyme targets. These compounds have demonstrated significant inhibitory activity against several families of kinases and other enzymes crucial to cellular processes, marking them as subjects of interest in therapeutic research. The core purine (B94841) scaffold serves as a versatile platform for designing inhibitors that can target the ATP-binding pockets of these enzymes.

Cyclin-Dependent Kinase (CDK) Inhibition Mechanisms

Cyclin-dependent kinases (CDKs) are serine/threonine kinases that play a pivotal role in regulating the eukaryotic cell cycle, transcription, and other cellular functions. nih.govnih.gov The deregulation of CDK activity is a common feature in human cancers, making pharmacological inhibition of these enzymes a potential therapeutic strategy. nih.gov Purine-based analogues have been at the forefront of developing CDK inhibitors. nih.govnih.gov

A large number of CDK inhibitors, including those based on a purine scaffold, function as ATP-competitive inhibitors. nih.gov These molecules are designed to bind to the ATP-binding site of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins. researchgate.netnih.gov The purine ring system is particularly well-suited for this role as it mimics the adenine (B156593) base of ATP. For instance, novel 6-substituted 2-(4′-sulfamoylanilino)purines have been specifically designed as competitive inhibitors that act at the ATP binding site of CDK2. nih.gov Similarly, Purvalanol A, another purine derivative, acts through competitive inhibition of ATP binding to various CDKs. stemcell.com The efficacy of these inhibitors is often determined by the specific substitutions on the purine core, which can enhance binding affinity and selectivity. nih.gov

Achieving selectivity among the various CDK isoforms is a significant goal in the development of CDK inhibitors, as different CDKs have distinct roles in the cell cycle and other processes. nih.govmdpi.com Research has focused on modifying the purine scaffold to exploit subtle differences in the ATP-binding pockets of various CDKs. nih.gov

Studies on 2-arylaminopurines with various C-6 substitutions have been conducted to achieve selectivity for CDK2 over CDK1. nih.gov Substituents at the C-6 position can interact with a lipophilic pocket near the ATP ribose binding site, and the nature of this substituent can dramatically influence isoform specificity. nih.gov For example, the compound 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide (B165840) was found to be a potent CDK2 inhibitor with an IC50 of 0.044 μM, while being approximately 2000-fold less active against CDK1 (IC50 = 86 μM). nih.gov This high degree of selectivity is attributed to the inhibitor stabilizing a glycine-rich loop conformation that is preferred in CDK2 but not observed in CDK1. nih.gov

Other purine-based inhibitors have also shown varied profiles against different CDKs. Roscovitine, for example, is active against CDK2, CDK5, CDK7, and CDK9. mdpi.com Milciclib inhibits CDK2 with an IC50 of 45 nM and also shows activity against CDK1, CDK4, and CDK5. mdpi.com

Table 1: Inhibitory Activity of Select Purine Analogues Against CDK Isoforms

| Compound | Target CDK Isoform | IC50 Value | Selectivity Highlight |

|---|---|---|---|

| 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide | CDK2 | 0.044 µM | ~2000-fold selective over CDK1. nih.gov |

| 4-((6-([1,1′-biphenyl]-3-yl)-9H-purin-2-yl)amino) benzenesulfonamide | CDK1 | 86 µM | Low activity compared to CDK2. nih.gov |

| Purvalanol A | CDK1/cyclin B | 4 nM | Potent inhibitor. stemcell.com |

| Purvalanol A | CDK2/cyclin A | 70 nM | Active inhibitor. stemcell.com |

| Purvalanol A | CDK2/cyclin E | 35 nM | Active inhibitor. stemcell.com |

| Purvalanol A | CDK5-p35 | 75 nM | Active inhibitor. stemcell.com |

| Milciclib | CDK2 | 45 nM | Also active against CDK1, CDK4, CDK5. mdpi.com |

| Roscovitine | CDK5/p25 | 160 nM | Also active against CDK2, CDK7, CDK9. mdpi.com |

c-Jun Amino-Terminal Kinase (JNK) Inhibition

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases belonging to the mitogen-activated protein kinase (MAPK) group. nih.gov They are activated by stress stimuli and are involved in regulating cellular processes like apoptosis and inflammation. nih.gov The JNK family consists of three main isoforms: JNK1, JNK2, and JNK3. mdpi.com JNK1 and JNK2 are widely expressed, whereas JNK3 is primarily found in the brain, heart, and testes. nih.govmdpi.com

Inhibitors of JNKs can be classified as ATP-competitive or ATP-non-competitive. nih.gov ATP-competitive inhibitors, such as SP600125, directly interfere with ATP binding in the kinase domain. nih.govnih.gov The development of JNK isoform-specific inhibitors is a key objective, as the different isoforms can have distinct or even opposing functions. mdpi.comresearchgate.net For instance, JNK1 is often considered the primary kinase in stress-induced phosphorylation of c-Jun, promoting cell proliferation, while JNK2 can act as a negative regulator of c-Jun stability in unstimulated cells. While specific purine analogues targeting JNKs are a subject of ongoing research, the general principles of designing ATP-competitive kinase inhibitors are applicable.

Phosphoinositide 3-Kinase (PI3K) Isoform-Specific Inhibition

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that regulate critical signaling pathways involved in cell growth, proliferation, and survival. nih.govmdpi.com The PI3K family is divided into three classes, with Class I being the most studied in the context of cancer. nih.govucl.ac.uk Class I PI3Ks are further subdivided into Class IA (PI3Kα, PI3Kβ, PI3Kδ) and Class IB (PI3Kγ). nih.gov

Developing isoform-specific PI3K inhibitors is challenging due to the high degree of similarity in the ATP-binding pockets across the different isoforms. nih.gov However, achieving selectivity is desirable to reduce toxicity and side effects. nih.govpsu.edu Purine-based scaffolds have been explored for this purpose. For example, a series of 2,9-disubstituted-6-morpholino purine derivatives are reported as potent and selective inhibitors of PI3Kα, with some also showing selectivity for PI3Kγ. nih.gov Compounds like ZSTK474, a dimorpholino-1,3,5-triazine derivative, act as reversible and non-selective PI3K inhibitors by occupying the hinge region and affinity pocket of the ATP binding site. mdpi.compsu.edu The morpholine (B109124) oxygen in such inhibitors often forms a crucial hydrogen bond with the backbone amide of Val-882 (in PI3Kγ), an interaction conserved across many PI3K inhibitors. psu.edu

Table 2: Examples of PI3K Inhibitors and Their Characteristics

| Inhibitor Type/Example | Target Isoform(s) | Mechanism of Action | Key Structural Feature |

|---|---|---|---|

| 2,9-disubstituted-6-morpholino purines | PI3Kα (selective), PI3Kγ | ATP-competitive | Purine scaffold with morpholino group. nih.gov |

| ZSTK474 | Pan-Class I PI3K (most potent against PI3Kδ) | ATP-competitive, reversible | Dimorpholino-1,3,5-triazine derivative. mdpi.compsu.edu |

| Wortmannin | Pan-PI3K | Irreversible, covalent binding to Lys residue in ATP pocket | Furanosteroid natural product. psu.edu |

| LY294002 | Pan-PI3K | Reversible, ATP-competitive | Synthetic morpholino-chromone derivative. psu.edu |

Topoisomerase II Modulation

Topoisomerase II is an essential enzyme that manages DNA topology by creating transient double-strand breaks to allow for strand passage. researchgate.net It is an ATPase that uses the energy from ATP hydrolysis to perform its function. researchgate.net Interfering with the ATPase activity of topoisomerase II represents a viable strategy for developing anticancer agents. researchgate.net

A novel purine diamine analogue, referred to as quinoline (B57606) aminopurine 1 (QAP 1), has been identified as a potent ATP-competitive catalytic inhibitor of topoisomerase II. researchgate.net This compound was shown to inhibit the ATPase activity and the decatenation reaction of the enzyme at sub-micromolar concentrations. researchgate.net It targets both topoisomerase II alpha and beta isoforms in cell-free assays. researchgate.net The development of such ATP-competitive catalytic inhibitors demonstrates that potent and selective modulation of human topoisomerase II is achievable with purine-based structures. researchgate.net

Receptor Binding Interactions

The biological effects of this compound and its analogues are primarily mediated through their interaction with specific cellular receptors, most notably purine receptors.

Purine Receptor Modulation (e.g., Adenosine (B11128) Receptors)

Adenosine receptors, a class of G protein-coupled receptors, are key targets for purine-based compounds. These receptors are categorized into four subtypes: A1, A2A, A2B, and A3. The affinity and selectivity of this compound analogues for these receptor subtypes are critically influenced by the nature of the substituents on the purine ring and the stereochemistry of the cyclohexyl group.

Structure-activity relationship (SAR) studies on related 9-alkyladenine derivatives have revealed that modifications at the N6 and C2 positions of the adenine ring, as well as the nature of the 9-substituent, play a pivotal role in determining the binding affinity and selectivity for adenosine receptor subtypes. For instance, N6-substituted adenosine analogues often exhibit high affinity for the A1 receptor. The presence of a cyclohexyl group at the 9-position, as seen in N6-cyclohexyladenosine (CHA), is a known determinant for A1 receptor agonism. While specific binding affinity data for this compound is not extensively documented in publicly available literature, the structural similarity to known A1 agonists suggests a potential for interaction with this receptor subtype.

The table below summarizes the binding affinities of representative adenosine receptor agonists, highlighting the influence of structural modifications on receptor interaction.

| Compound | A1 Ki (nM) | A2A Ki (nM) | A2B Ki (nM) | A3 Ki (nM) |

| N6-Cyclohexyladenosine (CHA) | ~1.5 | ~150 | >10,000 | ~700 |

| N6-(R)-Phenylisopropyladenosine (R-PIA) | ~1.1 | ~120 | >10,000 | ~500 |

| 2-Chloroadenosine (CADO) | ~10 | ~20 | ~1,000 | ~300 |

| N-Ethylcarboxamidoadenosine (NECA) | ~6.5 | ~15 | ~700 | ~25 |

Note: The data presented are approximate values from various sources and are intended for comparative purposes.

The cis-stereochemistry of the hydroxyl and purine groups on the cyclohexyl ring in this compound is expected to influence the compound's conformational flexibility and, consequently, its fit within the receptor binding pocket. The precise orientation of these functional groups is crucial for establishing the necessary hydrogen bonds and van der Waals interactions for effective receptor binding and activation.

Nucleoside Transporter Interactions and Cellular Uptake

The entry of nucleoside analogues like this compound into cells is a critical step for their pharmacological activity. Due to their hydrophilic nature, these compounds generally cannot passively diffuse across the cell membrane and rely on specialized membrane proteins known as nucleoside transporters (NTs). There are two main families of nucleoside transporters: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).

Equilibrative Nucleoside Transporters (ENTs) , such as ENT1 and ENT2, facilitate the bidirectional transport of nucleosides down their concentration gradient. They exhibit broad substrate specificity and are known to transport a wide range of purine and pyrimidine (B1678525) nucleoside analogues.

Concentrative Nucleoside Transporters (CNTs) , including CNT1, CNT2, and CNT3, are sodium-dependent co-transporters that move nucleosides into the cell against their concentration gradient. They generally have a more restricted substrate specificity compared to ENTs. CNT1 preferentially transports pyrimidine nucleosides, while CNT2 has a higher affinity for purine nucleosides. CNT3 can transport both purine and pyrimidine nucleosides.

Given its purine core, this compound is a potential substrate for both ENT and CNT transporters, particularly ENT1, ENT2, and CNT2. The carbocyclic nature of the molecule, which imparts increased stability against enzymatic degradation, does not preclude its recognition by these transporters. The efficiency of transport will depend on the specific transporter subtype and its affinity for the carbocyclic analogue. The hydroxyl group on the cyclohexyl ring may play a role in the interaction with the transporter's binding site, mimicking the hydroxyl groups of the natural ribose sugar.

The table below outlines the general substrate specificities of the major human nucleoside transporters.

| Transporter | Main Substrates | Transport Mechanism |

| ENT1 | Adenosine, Inosine, Guanosine, Uridine, Cytidine | Equilibrative |

| ENT2 | Adenosine, Inosine, Guanosine, Uridine, Cytidine | Equilibrative |

| CNT1 | Uridine, Cytidine, Thymidine | Concentrative (Na+) |

| CNT2 | Adenosine, Inosine, Guanosine | Concentrative (Na+) |

| CNT3 | Adenosine, Inosine, Guanosine, Uridine, Cytidine | Concentrative (Na+) |

Interactions with Nucleic Acids and Analogues

Beyond receptor-mediated signaling, the structural similarity of this compound to natural purine nucleosides suggests the potential for direct interactions with nucleic acids, namely DNA and RNA.

Potential for DNA/RNA Interactions

The planar aromatic purine ring of this compound can potentially interact with the stacked bases of DNA and RNA through intercalation or groove binding. Intercalation involves the insertion of the planar moiety between adjacent base pairs, which can lead to structural distortions of the nucleic acid and interfere with processes such as replication and transcription.

Studies on other 9-substituted adenine derivatives have shown that the nature of the substituent at the 9-position can influence the mode and affinity of DNA binding. A bulky and hydrophobic group like the cyclohexyl ring could favor interactions within the major or minor groove of the DNA double helix. The amino and hydroxyl groups on the molecule can also form hydrogen bonds with the phosphate (B84403) backbone or the edges of the base pairs, further stabilizing the interaction.

Base Pairing Network Recognition in RNA-Small Molecule Binding

The complex three-dimensional structures of RNA molecules, which include non-canonical base pairs and intricate folding motifs, present a diverse landscape for small molecule interactions. Small molecules can recognize and bind to specific RNA structures, such as hairpins, loops, and junctions, thereby modulating RNA function.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Cis 2 6 Amino 9h Purin 9 Yl Cyclohexanol Analogues

Elucidating Key Pharmacophoric Elements of the Purine (B94841) Ring System

The 6-amino-9H-purine moiety, commonly known as adenine (B156593), is a privileged scaffold in medicinal chemistry, serving as a fundamental recognition element for a vast array of biological targets, including enzymes and receptors. academie-sciences.fr For analogues of cis-2-(6-amino-9H-purin-9-yl)cyclohexanol, the key pharmacophoric elements of the purine ring are critical for molecular recognition and subsequent biological activity.

The essential features of the purine ring for bioactivity generally include:

The 6-Amino Group: This exocyclic amine is a crucial hydrogen bond donor, mimicking the natural ligand adenosine (B11128). Its interaction with specific amino acid residues (e.g., aspartate, glutamate, or serine) in a target's binding site is often a primary determinant of affinity.

Nitrogen Atoms (N1, N3, N7): The nitrogen atoms within the purine's heterocyclic structure act as hydrogen bond acceptors. The specific pattern of these acceptors is a signature that allows proteins to distinguish between different purines (e.g., adenine vs. guanine). For instance, N1 and N3 are often involved in critical hydrogen bonding interactions that anchor the ligand in the active site.

The Imidazole (B134444) Ring (N7, C8, N9): This portion of the purine ring contributes to the electronic properties and can be involved in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. The N9 position serves as the crucial attachment point for the cyclohexanol (B46403) moiety.

Structure-activity relationship studies on a wide range of purine derivatives have consistently shown that these hydrogen bonding and aromatic stacking capabilities are indispensable for potent biological activity. academie-sciences.frnih.gov

Role of the Cyclohexanol Moiety in Bioactivity and Selectivity

In carbocyclic nucleoside analogues, the carbocyclic ring serves as a bioisosteric replacement for the natural ribose or deoxyribose sugar. nih.gov The selection of a cyclohexanol moiety, as opposed to more common cyclopentyl or cyclobutyl rings, introduces specific structural and conformational properties that significantly influence bioactivity and target selectivity.

The primary roles of the cyclohexanol moiety are:

Chemical Stability: Replacing the hemiaminal ether linkage of natural nucleosides with a more robust C-N glycosidic bond prevents hydrolysis by enzymes like purine nucleoside phosphorylase (PNP), thereby increasing the compound's metabolic stability and biological half-life. researchgate.netnih.gov

Structural Mimicry: The cyclohexanol ring acts as a scaffold that orients the purine base and the hydroxyl group in a three-dimensional space that can be recognized by biological targets accustomed to binding natural nucleosides. Six-membered ring systems like cyclohexene (B86901) have been pursued as bioisosteres of the furanose ring. nih.gov

Unlike the relatively constrained five-membered furanose ring of natural nucleosides, which exists in a limited number of envelope and twist conformations (e.g., C2'-endo or C3'-endo), the six-membered cyclohexanol ring possesses greater conformational flexibility. nih.gov It typically adopts stable chair conformations, with the substituents (the purine ring and the hydroxyl group) occupying either axial or equatorial positions.

This flexibility can be advantageous, allowing the molecule to adapt its shape to optimize interactions within a binding site. nih.gov However, it also introduces steric challenges. The larger size and different puckering geometry of the cyclohexyl ring compared to a cyclopentyl or furanose ring can lead to steric clashes with the target protein, potentially reducing affinity. The specific stereochemistry (cis or trans) of the substituents on the cyclohexanol ring is therefore critical in determining the optimal spatial arrangement for biological activity. The loss of specific interactions that dictate sugar puckering in natural nucleosides means that carbocyclic analogues can adopt conformations that differ significantly from the standard North/South conformations of ribose, which can impact activity. nih.gov

The hydroxyl group is a pivotal functional group that can dramatically influence binding affinity. nih.govacs.org Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong, directional interactions with polar residues in an enzyme's active site or a receptor's binding pocket.

In analogues of this compound, the hydroxyl group mimics the 2'-, 3'-, or 5'-hydroxyl groups of natural ribose. The position and stereochemical orientation of this hydroxyl group are paramount. Studies on various ligands have shown that the number and position of hydroxyl groups can significantly increase binding affinity. nih.govacs.org An optimally placed hydroxyl group can contribute several orders of magnitude to the binding energy, anchoring the ligand and conferring specificity for the target protein. Conversely, a poorly positioned hydroxyl group can introduce a desolvation penalty without forming a favorable interaction, thereby reducing affinity.

Influence of Substitutions on the Purine Ring (C2, C6, N9) on Biological Activity and Specificity

Modifying the purine core at specific positions is a well-established strategy for tuning the potency, selectivity, and metabolic stability of nucleoside analogues.

C2 Position: Substitution at the C2 position can significantly modulate ligand-receptor interactions. For example, introducing a halogen atom (e.g., chlorine or fluorine) can alter the electronic distribution of the purine ring and provide resistance against deamination by adenosine deaminase (ADA), a key catabolic enzyme. nih.gov Studies on carbocyclic 2-amino-6-substituted purines have demonstrated significant antiviral activity. nih.gov Furthermore, the addition of alkoxy or alkynyl groups at the C2 position has been shown to confer selectivity for specific adenosine receptor subtypes. nih.gov

C6 Position: The 6-amino group is a primary recognition point. While its complete removal is often detrimental, substitution on this amine or its replacement with other groups can fine-tune activity. For instance, replacing the amino group with chloro, methylamino, or methylthio groups in carbocyclic purine analogues has yielded compounds with significant antiviral activity against Herpes Simplex Virus. nih.gov The nature of the substituent at C6 is a critical determinant of biological effect. researchgate.net

N9 Position: In this class of compounds, the N9 position is occupied by the cyclohexanol ring, a defining feature of the carbocyclic nucleoside structure. This linkage is fundamental to the compound's identity and stability. While direct substitution on the nitrogen is not variable in this context, the nature of the entire N9-substituent (the carbocyclic ring) is the primary determinant of the analogue's class and its fundamental properties, distinguishing it from natural nucleosides or other analogues with different sugar mimics. researchgate.net

| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| C2 | Halogen (Cl, F) | Increases resistance to adenosine deaminase (ADA), potentially increasing bioavailability. Can modulate receptor selectivity. | nih.gov |

| C2 | Amino | In combination with C6 substitutions, confers potent antiviral activity. | nih.gov |

| C2 | Alkoxy / Alkynyl | Can significantly increase selectivity for specific adenosine receptor subtypes (e.g., A2). | nih.gov |

| C6 | Chloro, Methylamino, Methylthio | Maintains or confers significant antiviral activity in carbocyclic analogues. | nih.gov |

| C6 | Alkyl, Aryl | Modulates potency and selectivity for various enzymes and receptors. | researchgate.netnih.gov |

| N9 | Cyclohexanol Ring | Confers high stability against enzymatic cleavage compared to natural ribosides. Defines the compound as a carbocyclic nucleoside. | researchgate.netnih.gov |

Comparative SAR with Related Carbocyclic and Heterocyclic Nucleoside Analogues

The biological profile of this compound analogues is best understood by comparing them to other classes of nucleosides.

Heterocyclic (Natural) Analogues (e.g., Adenosine): Natural nucleosides containing a ribose ring are the endogenous ligands for many receptors and substrates for enzymes. However, they are often metabolically labile due to the cleavable glycosidic bond. Their conformational flexibility is also limited compared to some carbocyclic systems.

Cyclopentyl Analogues (e.g., Aristeromycin, Carbovir): This is the most studied class of carbocyclic nucleosides. researchgate.net The five-membered ring is a closer structural mimic of the furanose ring than a six-membered ring. Aristeromycin is a potent inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase. researchgate.net The unsaturated cyclopentenyl ring of Carbovir provides increased rigidity, which can be favorable for binding to certain viral enzymes like HIV reverse transcriptase. nih.gov

Cyclobutyl Analogues: These analogues, featuring a four-membered ring, introduce even greater conformational constraint. Certain cyclobutyl adenosine analogues have shown significant activity against respiratory syncytial virus and vaccinia virus, indicating that different ring sizes can be optimal for targeting different viral enzymes. nih.govkuleuven.be

Acyclic Analogues (e.g., Acyclovir): These compounds lack a complete ring structure, granting them a high degree of conformational flexibility. This allows them to adapt to the active sites of specific viral enzymes, such as the case with Acyclovir and HSV DNA polymerase, leading to high selectivity and potency. nih.gov

The choice of a cyclohexanol ring represents a specific point in this landscape of possibilities. It offers greater stability than natural ribosides and different conformational properties and steric bulk than smaller carbocyclic rings. This unique combination of features dictates its interaction with biological targets, leading to a distinct profile of activity and selectivity.

| Analogue Class | Key Structural Feature | Primary SAR Implications | Example Compound(s) |

|---|---|---|---|

| Cyclohexanol Analogues | Six-membered carbocyclic ring with hydroxyl group | High metabolic stability; unique conformational flexibility (chair forms); larger steric profile compared to furanose. | This compound |

| Heterocyclic (Natural) | Five-membered furanose ring (with oxygen) | Endogenous substrate/ligand; metabolically labile due to hydrolyzable glycosidic bond; constrained N/S conformations. | Adenosine |

| Cyclopentyl Analogues | Five-membered carbocyclic ring | High stability; close structural mimic of ribose; potent enzyme inhibitors. Unsaturated rings (cyclopentenyl) increase rigidity. | Aristeromycin, Carbovir |

| Cyclobutyl Analogues | Four-membered carbocyclic ring | High stability; highly constrained conformation; activity against specific viruses. | - |

| Acyclic Analogues | Open-chain sugar mimic | Very high conformational flexibility, allowing for optimized binding to specific enzyme active sites; often highly selective. | Acyclovir |

Metabolic Pathways and Biotransformation of Cis 2 6 Amino 9h Purin 9 Yl Cyclohexanol Derivatives

In Vitro Metabolic Stability Assessments

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo persistence of a compound. These assays typically utilize liver subcellular fractions, such as microsomes or S9 fractions, which contain a rich complement of drug-metabolizing enzymes. For derivatives of a related purine (B94841) scaffold, in vitro studies using human liver microsomes have demonstrated a generally high resistance to metabolic turnover.

In a study evaluating five such derivatives, the metabolic stability was found to be consistently high, with never less than 97% of the parent compound remaining after incubation. Notably, three of these derivatives exhibited exceptional stability, with over 99.9% of the compound unchanged. This suggests a robust chemical structure that is not readily metabolized by the primary Phase I enzymes present in liver microsomes. Even in the presence of plasma, which contains various esterases and other enzymes, these derivatives showed significant stability, with no less than 81% remaining after a 24-hour incubation period.

However, not all derivatives displayed such high stability. Two compounds in the series underwent slight metabolization, leading to the formation of an oxidized metabolite. This indicates that minor structural modifications can significantly influence the metabolic fate of the parent molecule.

Table 1: Illustrative In Vitro Metabolic Stability of Cis-2-(6-amino-9H-purin-9-yl)cyclohexanol Derivatives This table is based on reported stability data for structurally related purine derivatives and serves as an illustrative example.

| Compound Derivative | In Vitro System | Incubation Time (min) | % Parent Compound Remaining | Key Findings |

|---|---|---|---|---|

| Derivative A | Human Liver Microsomes | 60 | >99.9% | Highly stable, minimal metabolism observed. |

| Derivative B | Human Liver Microsomes | 60 | >99.9% | Highly stable, minimal metabolism observed. |

| Derivative C | Human Liver Microsomes | 60 | 97.94% | Slight metabolization with formation of an oxidized derivative. |

| Derivative D | Human Liver Microsomes | 60 | 98.32% | Slight metabolization with formation of an oxidized derivative. |

| Derivative E | Human Liver Microsomes | 60 | >99.9% | Highly stable, minimal metabolism observed. |

Identification of Primary Metabolic Transformations

The biotransformation of xenobiotics like this compound is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.

Oxidative Pathways

Oxidative metabolism, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver microsomes, represents a major route for the biotransformation of many drugs. For purine-containing molecules, oxidation can occur at various positions on the purine ring system. For instance, the formation of an oxidized derivative (M1) was observed for two of the five related purine derivatives mentioned previously, accounting for 1.68% and 2.06% of the metabolized compound, respectively. This suggests that while the core structure is relatively stable, oxidative pathways are a potential, albeit minor, route of metabolism. The specific CYP isoforms involved in the oxidation of this compound have not been explicitly identified in the available literature.

Glucuronidation Conjugation Mechanisms

Glucuronidation is a key Phase II metabolic pathway that enhances the water solubility of compounds, facilitating their excretion. This process involves the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). The hydroxyl group on the cyclohexanol (B46403) moiety of this compound is a prime site for glucuronidation. This O-glucuronidation would result in a more polar metabolite that can be readily eliminated from the body. While specific studies on the glucuronidation of this compound are not available, it is a well-established pathway for other drugs containing cyclohexanol rings.

Stereoselective Reduction and Oxidation at the Cyclohexanol Moiety

The cyclohexanol ring of the molecule can undergo stereoselective metabolism. The secondary alcohol can be oxidized to a ketone by dehydrogenase enzymes, such as members of the aldo-keto reductase (AKR) superfamily. Conversely, if a ketone metabolite is formed, it can be stereoselectively reduced back to a hydroxyl group, potentially leading to the formation of different stereoisomers of the parent compound or its metabolites. This reversible oxidation-reduction can have significant implications for the compound's biological activity and clearance. The cis stereochemistry of the parent compound will influence the enzymatic recognition and the stereochemical outcome of these transformations.

Computational Chemistry and Molecular Modeling Applications in Cis 2 6 Amino 9h Purin 9 Yl Cyclohexanol Research

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Cis-2-(6-amino-9H-purin-9-yl)cyclohexanol, docking simulations are instrumental in identifying potential protein targets and elucidating the specific binding interactions that govern its biological activity.

Docking studies for analogs of this compound, such as other 9-substituted adenine (B156593) derivatives, have been performed against various protein kinases, which are common targets for nucleoside analogs. These simulations predict the binding affinity and pose of the ligand within the ATP-binding pocket of the kinase. The binding energy, typically expressed in kcal/mol, is a key metric derived from these simulations, with a more negative value indicating a stronger predicted interaction.

For instance, in a hypothetical docking study of this compound against a panel of protein kinases, the predicted binding energies can help prioritize which kinases are most likely to be inhibited by the compound. The interactions are often characterized by hydrogen bonds between the purine (B94841) ring of the ligand and key amino acid residues in the hinge region of the kinase, as well as hydrophobic interactions involving the cyclohexyl group.

Table 1: Hypothetical Molecular Docking Results of this compound against various Protein Kinases

| Protein Kinase Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | Leu83, Glu81, Asp145 |

| Glycogen Synthase Kinase 3β (GSK-3β) | -7.9 | Val135, Asp133, Lys85 |

| Aurora Kinase A | -7.2 | Leu210, Ala213, Arg137 |

| p38 Mitogen-Activated Protein Kinase | -6.8 | Met109, Gly110, Lys53 |

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Analysis

Following molecular docking, molecular dynamics (MD) simulations are employed to study the stability of the predicted ligand-target complex and to analyze its conformational changes over time. MD simulations provide a dynamic view of the interactions, offering a more realistic representation of the physiological environment.

In the study of the this compound-kinase complex, an MD simulation would typically be run for a period of nanoseconds. The stability of the complex is assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable complex is indicated by a low and converging RMSD value, suggesting that the ligand remains bound in the predicted pose.

Furthermore, MD simulations can reveal crucial information about the flexibility of the protein and the ligand, as well as the role of water molecules in mediating interactions. The root-mean-square fluctuation (RMSF) of individual residues can highlight regions of the protein that become more or less flexible upon ligand binding.

Table 2: Illustrative Molecular Dynamics Simulation Data for this compound-CDK2 Complex

| Simulation Parameter | Value | Interpretation |

| Simulation Time | 100 ns | Duration of the simulation. |

| Average Protein RMSD | 1.5 Å | Indicates a stable protein backbone. |

| Average Ligand RMSD | 0.8 Å | Suggests the ligand remains stably bound. |

| Key Hydrogen Bond Occupancy | > 80% with Leu83 | A persistent and stable hydrogen bond. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogs, QSAR models can be developed to predict their inhibitory activity against a specific target, such as a viral polymerase or a protein kinase.

To build a QSAR model, a dataset of compounds with known biological activities is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include electronic, steric, and hydrophobic parameters. Statistical methods, such as multiple linear regression or partial least squares, are then used to create an equation that correlates the descriptors with the biological activity.

A robust QSAR model, characterized by a high correlation coefficient (R²) and predictive ability (Q²), can be used to predict the activity of novel, unsynthesized analogs of this compound. This allows for the rational design of more potent compounds by modifying the chemical structure to optimize the key molecular descriptors identified by the model.

Table 3: Example of a 2D-QSAR Model for a Series of 9-Substituted Adenine Analogs

| Statistical Parameter | Value | Description |

| R² (Correlation Coefficient) | 0.92 | A measure of the goodness of fit of the model. |

| Q² (Cross-validated R²) | 0.85 | An estimate of the predictive power of the model. |

| F-statistic | 120.5 | Indicates the statistical significance of the model. |

| Key Descriptors | LogP, Molar Refractivity, Dipole Moment | Examples of molecular properties influencing activity. |

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based drug design approaches are pivotal in the development of novel therapeutics based on the scaffold of this compound.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of a set of molecules that are known to bind to the target. Techniques like pharmacophore modeling and 3D-QSAR are central to this approach. By analyzing the common structural features of active compounds, a model can be built to guide the design of new molecules with similar properties.

Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. nih.gov This approach involves the use of molecular docking and molecular dynamics simulations to design ligands that fit optimally into the binding site of the target. nih.gov The detailed understanding of the ligand-target interactions allows for the rational modification of this compound to improve its affinity and selectivity.

Pharmacophore Modeling and Virtual Screening Applications for Novel Analogues

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. docking.org A pharmacophore model for inhibitors related to this compound would typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid and cost-effective identification of potential new drug candidates with diverse chemical scaffolds. The hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking, and subsequently synthesized and tested for their biological activity. This approach significantly accelerates the discovery of novel analogs of this compound with potentially improved therapeutic properties. docking.org

Table 4: Common Pharmacophoric Features for Adenosine (B11128) Receptor Antagonists

| Pharmacophoric Feature | Description |

| Hydrogen Bond Acceptor (HBA) | Typically the nitrogen atoms in the purine ring. |

| Hydrogen Bond Donor (HBD) | The amino group at the 6-position of the purine. |

| Hydrophobic (HY) | The cyclohexyl ring provides a key hydrophobic interaction. |

| Aromatic Ring (AR) | The purine ring itself. |

Emerging Research Directions and Future Perspectives for Cis 2 6 Amino 9h Purin 9 Yl Cyclohexanol Analogues

Development of Novel Therapeutic Applications beyond Current Scope of Research

While purine (B94841) analogues have traditionally been explored for antiviral and anticancer applications, the inherent versatility of the Cis-2-(6-amino-9H-purin-9-yl)cyclohexanol scaffold opens doors to a much broader therapeutic landscape. wikipedia.orgnih.gov Researchers are actively investigating new biological targets where these analogues could exert significant therapeutic effects.

One promising area is the modulation of the innate immune system. Certain purine riboside analogues have been shown to activate the human Stimulator of Interferon Genes (hSTING) pathway, a critical component of innate immunity. nih.gov Activation of hSTING is a relevant strategy for developing treatments for a range of conditions, including viral and bacterial infections, cancer, and even neurodegenerative diseases like Alzheimer's disease. nih.gov The development of this compound analogues that selectively activate this pathway could represent a new class of immunomodulatory agents.

Furthermore, the purine core is a well-established pharmacophore for inhibiting various kinases, which are pivotal in numerous signaling pathways implicated in cancer, inflammation, and other diseases. By modifying the substituents on the purine ring and the cyclohexanol (B46403) moiety, it is possible to design analogues that selectively target specific kinases that have not yet been explored in the context of this particular scaffold. researchgate.net Additionally, purine analogues can target enzymes involved in purine metabolism, such as purine nucleoside phosphorylase (PNP), which is a target for T-cell proliferative diseases. nih.govnih.gov

The potential for novel applications is summarized in the table below:

| Potential Therapeutic Area | Biological Target/Mechanism | Rationale |

| Immunomodulation | STING Pathway Activation | The purine scaffold has been shown to activate the innate immune response, offering potential for treating infections, cancer, and neurodegenerative diseases. nih.gov |

| Oncology | Kinase Inhibition (e.g., VEGFR-2) | Purine derivatives are privileged scaffolds for designing kinase inhibitors, crucial for halting cancer cell proliferation and signaling. researchgate.netnih.gov |

| Inflammatory Diseases | Enzyme Inhibition (e.g., PNP) | Targeting enzymes in the purine salvage pathway can modulate immune cell function, offering treatments for autoimmune and inflammatory conditions. nih.govnih.gov |

| Neurological Disorders | Novel CNS Targets | The ability of some analogues to penetrate the central nervous system opens possibilities for targeting neurological pathways. researchgate.net |

Strategies for Enhancing Compound Selectivity and Potency

A primary challenge in drug development is achieving high potency against the desired target while minimizing off-target effects. For this compound analogues, several rational design strategies are being employed to enhance selectivity and potency.

Structure-Activity Relationship (SAR) Studies: A cornerstone of medicinal chemistry, SAR studies involve systematically modifying the chemical structure to understand its impact on biological activity. For purine analogues, modifications at the C2, C6, and C8 positions of the purine ring, as well as alterations to the cyclohexanol ring, have been shown to significantly influence potency and selectivity. nih.govnih.govacs.org For instance, increasing the steric bulk at the C2 position or changing the heterobase identity can lead to a loss of inhibitory activity for certain viral polymerases, highlighting the stringent structural requirements for binding. nih.gov

Rational Drug Design Principles: Advanced computational and theoretical approaches are guiding the design of more selective compounds. Strategies include:

Exploiting Conformational Differences: Designing ligands that bind to a specific conformation of the target protein that is not readily adopted by off-target proteins. nih.gov

Targeting Unique Pockets: Designing molecules that interact with allosteric sites or less-conserved regions of the target protein. nih.gov

Charge Optimization: Modifying the electrostatic properties of the analogue to maximize favorable interactions with the target's binding site while creating unfavorable interactions with off-targets. nih.gov

Metabolic Stabilization: Introducing chemical modifications that make the analogues resistant to metabolic enzymes like adenosine (B11128) deaminase, which can otherwise inactivate them. nih.govresearchgate.net This can increase the bioavailability and duration of action of the drug.

| Strategy | Approach | Desired Outcome |

| SAR-Guided Modification | Systematically alter substituents at the C2, C6, C8, and N9 positions of the purine and on the cyclohexanol ring. researchgate.netacs.orgresearchgate.net | Identify key pharmacophoric features to maximize potency and minimize off-target binding. |

| Conformational Locking | Introduce rigid structural elements to lock the molecule in a bioactive conformation that fits the target but not off-targets. nih.gov | Enhanced selectivity. |

| Charge Optimization | Use computational methods to tailor the electrostatic profile of the ligand for the specific target's binding site. nih.gov | Improved binding affinity and selectivity. |

| Metabolic Resistance | Incorporate groups (e.g., at the 2'-position of a ribose analogue) that shield the molecule from metabolic degradation. nih.gov | Increased compound stability and efficacy. |

Rational Design of Multi-Targeting Agents and Polypharmacology Approaches

The traditional "one molecule, one target" paradigm is being challenged by the understanding that complex diseases often involve multiple biological pathways. Polypharmacology, the design of single molecules that can modulate multiple targets, is emerging as a powerful strategy. The this compound scaffold is well-suited for this approach.

By creating hybrid molecules, researchers can combine the purine core with other pharmacologically active fragments. nih.gov This strategy aims to produce a synergistic effect or a broader spectrum of activity. For example, a purine analogue could be linked to a molecule known to inhibit a different, but related, cancer pathway. Recent research has explored purine hybrids incorporating chalcones, thiazoles, and piperazine moieties, expanding the therapeutic potential of purine-based agents against various cancer cell lines. nih.gov

The design of these multi-targeting agents requires a deep understanding of the structural biology of the intended targets. The goal is to create a molecule where different substructures are responsible for interacting with each respective target, leading to a carefully orchestrated biological response.

Advances in Synthesis for Architecturally Complex Analogues

The exploration of novel therapeutic applications and multi-target agents necessitates the ability to synthesize increasingly complex molecular architectures. Recent advances in synthetic organic chemistry are enabling the efficient construction of diverse libraries of this compound analogues.

Key synthetic strategies include:

Convergent Synthesis: Building complex molecules by joining smaller, pre-functionalized fragments. This often involves building the substituted purine core and the cyclohexanol moiety separately before coupling them.

Late-Stage Functionalization: Introducing key chemical groups in the final steps of a synthesis, allowing for the rapid creation of a diverse set of analogues from a common intermediate.

Modern Catalytic Methods: The use of transition metal catalysts, such as palladium, has revolutionized the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for constructing the purine scaffold and attaching various substituents. researchgate.net

Click Chemistry: Reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) provide a highly efficient and reliable way to link molecular fragments, facilitating the creation of complex conjugates and multi-target agents. beilstein-journals.org

Microwave-Assisted Organic Synthesis (MAOS): This technology can dramatically reduce reaction times and improve yields for many synthetic transformations used in purine chemistry. researchgate.net

These advanced methods allow chemists to move beyond simple derivatives and construct more sophisticated structures, such as tricyclic analogues, which have shown improved selectivity and lower toxicity compared to their parent compounds. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Predictive Modeling: AI/ML algorithms can analyze vast datasets to build models that predict the biological activity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties of novel compounds before they are synthesized. astrazeneca.comnih.gov This allows researchers to prioritize the most promising candidates, saving time and resources.

Virtual Screening: Machine learning models can rapidly screen massive virtual libraries of potential analogues to identify those with the highest probability of binding to a specific biological target. nih.govnih.gov

De Novo Design: Generative AI models can design entirely new molecules, optimized for specific properties, from the ground up. nih.gov This opens the door to exploring novel chemical space that might be missed by traditional methods.

"Lab in a Loop" Integration: An iterative approach where AI models make predictions, which are then tested experimentally in the lab. roche.com The new experimental data is then fed back into the models to improve their predictive accuracy for the next round of design. roche.com

The integration of AI and ML is not replacing medicinal chemistry intuition but rather augmenting it, allowing for a more data-driven and efficient approach to discovering the next generation of therapeutics based on the this compound scaffold. astrazeneca.com

Q & A

Basic: What are the optimal synthetic strategies for preparing cis-2-(6-amino-9H-purin-9-yl)cyclohexanol?

Answer:

The synthesis typically involves coupling purine derivatives with cyclohexanol precursors. A validated method includes:

- Suzuki-Miyaura cross-coupling (e.g., using 6-chloro-purine intermediates, arylboronic acids, Pd(PPh₃)₄ catalyst, and K₂CO₃ in toluene at reflux for 12 hours) .

- Stereochemical control : The cis configuration is achieved by optimizing reaction conditions (e.g., solvent polarity, temperature) to favor axial attack on the cyclohexanol ring. Purification via column chromatography (e.g., EtOAc/hexane gradients) ensures stereoisomeric separation .

Basic: How can researchers confirm the purity and structural integrity of the compound post-synthesis?

Answer:

Use a combination of:

- NMR spectroscopy : Compare ¹H/¹³C NMR shifts with computational predictions (e.g., cis vs. trans cyclohexanol protons show distinct splitting patterns) .

- High-resolution mass spectrometry (HRMS) : Validate molecular weight (e.g., observed m/z vs. calculated for C₁₁H₁₄N₆O) with <2 ppm error .

- HPLC : Monitor purity (>98%) using reverse-phase C18 columns with UV detection at 260 nm (purine absorbance) .

Advanced: How does the cis stereochemistry influence the compound’s biological interactions?

Answer:

The cis configuration enhances hydrogen bonding with target proteins (e.g., enzymes or receptors). For example:

- Molecular docking : Compare binding affinities of cis and trans isomers to adenosine receptors using software like AutoDock.

- In vitro assays : Test inhibition of viral polymerases (e.g., HIV-1 RT) to correlate stereochemistry with activity .

- X-ray crystallography : Resolve ligand-protein complexes to identify key interactions (e.g., cyclohexanol hydroxyl groups forming H-bonds with active-site residues) .

Advanced: What experimental approaches resolve discrepancies between spectroscopic and crystallographic data?

Answer:

- Dynamic NMR : Investigate conformational flexibility (e.g., cyclohexanol ring flipping) causing NMR signal averaging .

- Variable-temperature XRD : Capture crystal lattice effects that may distort bond angles compared to solution-state structures .

- DFT calculations : Simulate NMR chemical shifts and compare with experimental data to identify dominant conformers .

Advanced: How can researchers evaluate the compound’s stability under physiological conditions?

Answer:

- pH stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS .

- Thermal gravimetric analysis (TGA) : Assess decomposition temperatures (e.g., NIST data for analogous cyclohexanol derivatives) .

- Plasma stability : Expose to human plasma (37°C, 24h) and quantify remaining compound using LC-MS/MS .

Advanced: What strategies are effective for designing analogs with improved pharmacokinetic properties?

Answer:

- Mannich base derivatization : Introduce aminoalkyl groups to enhance solubility (e.g., reaction with formaldehyde and secondary amines) .

- Prodrug approaches : Mask polar hydroxyl groups with acetyl or phosphate esters for better membrane permeability .

- QSAR modeling : Use CC-DPS platforms to predict logP, solubility, and bioavailability of structural analogs .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact (irritation risks noted in SDS) .

- Ventilation : Use fume hoods due to potential dust formation .

- Waste disposal : Neutralize acidic/basic byproducts before incineration .

Advanced: How can in vitro antiviral activity be systematically assessed?

Answer:

- Cell-based assays : Infect Vero or HEK293 cells with target viruses (e.g., HSV-1, HIV-1) and measure IC₅₀ values using plaque reduction or RT-PCR .

- Cytotoxicity screening : Test compound concentrations (0.1–100 µM) in uninfected cells via MTT assay to determine selectivity indices .

- Enzyme inhibition : Purify viral polymerases (e.g., HIV-1 RT) and measure inhibition kinetics via radioactive dNTP incorporation assays .

Basic: Which analytical techniques are optimal for quantifying impurities?

Answer:

- GC-MS : Detect volatile byproducts (e.g., residual solvents) with capillary columns (e.g., DB-5) .

- ICP-OES : Quantify heavy metal catalysts (e.g., Pd) to ensure <10 ppm levels .

- Chiral HPLC : Resolve stereoisomeric impurities using cellulose-based columns .

Advanced: How can computational modeling guide mechanistic studies?

Answer:

- Molecular dynamics (MD) : Simulate ligand-receptor binding pathways (e.g., purine interactions with ATP-binding pockets) .

- Density Functional Theory (DFT) : Calculate transition states for hydrolysis or oxidation reactions .

- ADMET prediction : Use tools like SwissADME to optimize solubility, permeability, and metabolic stability .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.